Methyl 3-oxoindoline-1-carboxylate
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Overview
Description
Methyl 3-oxoindoline-1-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxoindoline-1-carboxylate typically involves the reaction of isatins with methanol in the presence of a base. One common method includes the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base. The reaction is carried out at elevated temperatures, usually around 80°C, for about an hour .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxoindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are often employed.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities.
Scientific Research Applications
Methyl 3-oxoindoline-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-oxoindoline-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction. Its effects are mediated through the modulation of specific enzymes and proteins involved in these pathways .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Studied for its anti-hepatic activities.
Uniqueness: Methyl 3-oxoindoline-1-carboxylate stands out due to its versatile reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 3-oxo-2H-indole-1-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)11-6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 |
InChI Key |
CWIQUTRCBPSWKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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